molecular formula C20H18N4O2S B5517581 1-(1,3-benzothiazol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

1-(1,3-benzothiazol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

Cat. No.: B5517581
M. Wt: 378.4 g/mol
InChI Key: UYXICLFFRJOGGQ-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.11504700 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Hybrid Spiroheterocycles

The compound's utility in scientific research includes its role in the synthesis of novel hybrid spiroheterocycles, which are achieved via multi-component, 1,3-dipolar cycloaddition reactions. This process is noted for its chemo-, regio-, and stereoselective synthesis capabilities, producing compounds in excellent yields. Such synthetic methodologies are valuable in the development of novel therapeutic agents with potential applications in various fields of medicine and pharmacology (Rajesh, Bala, & Perumal, 2012).

Green Chemical Approaches in Synthesis

Research has also focused on developing environmentally benign, efficient, and convenient synthesis methods for structurally diverse spiroheterocycles. These methods involve multicomponent domino reactions, highlighting the compound's importance in green chemistry for creating medicinally privileged heterosystems. Such approaches aim to minimize environmental impact while maximizing chemical efficiency, underscoring the compound's role in sustainable chemical synthesis (Arya & Kumar, 2011).

Development of Subtype Selective σ-Receptor Ligands

Another area of application is in the development of novel spiropiperidines as highly potent and subtype selective σ-receptor ligands. Research in this area explores the synthesis and pharmacological evaluation of these compounds, aiming at understanding their potential in treating various neurological and psychiatric disorders. The specificity and potency of these ligands towards σ-receptors could lead to the development of new therapeutic agents with improved efficacy and fewer side effects (Maier & Wünsch, 2002).

Synthesis of Trispiroheterocycles

Furthermore, the compound plays a crucial role in the synthesis of novel trispiroheterocycles through 1,3-dipolar cycloaddition of azomethine ylides and nitrile oxide. This synthesis pathway highlights the compound's utility in creating complex molecular structures with potential pharmacological applications. The ability to produce trispiroheterocycles in moderate yields with high regio- and stereoselectivity opens new avenues for drug discovery and development (Li, Yu, & Yi, 2010).

Evaluation as NOP Ligands

Additionally, derivatives of this compound have been synthesized and evaluated as ligands of the nociceptin receptor, showing partial agonistic activity. This research illustrates the compound's potential in the development of novel pharmacotherapies for pain management and other conditions modulated by the nociceptin receptor (Mustazza et al., 2006).

Properties

IUPAC Name

1'-(1,3-benzothiazole-5-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c25-18(13-5-6-17-16(11-13)21-12-27-17)24-9-7-20(8-10-24)19(26)22-14-3-1-2-4-15(14)23-20/h1-6,11-12,23H,7-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXICLFFRJOGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC3=CC=CC=C3N2)C(=O)C4=CC5=C(C=C4)SC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.